3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is characterized by the presence of a boronic acid functional group, which imparts unique reactivity and stability, making it valuable in various chemical transformations.
The compound can be synthesized through several methods, often involving the reaction of appropriate starting materials under controlled conditions. Its applications span across fields such as medicinal chemistry, materials science, and organic synthesis.
3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid belongs to the class of boronic acids, which are organoboron compounds containing a boron atom bonded to a hydroxyl group and an organic substituent. These compounds are crucial intermediates in synthetic organic chemistry.
The synthesis of 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid typically involves the following methods:
The synthesis may require specific conditions such as inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis. Reaction temperatures and times are also critical for optimizing yield and purity. For example, reactions may be conducted at elevated temperatures (e.g., 80–120 °C) for several hours to ensure complete conversion.
The molecular structure of 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid can be represented as follows:
The structure features a fluorine atom at the 3-position, a methyl group at the 2-position, and a methylthio group at the 6-position of the phenyl ring. The boronic acid functional group is attached directly to the aromatic system, enhancing its reactivity in coupling reactions.
3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid is primarily involved in:
In Suzuki-Miyaura coupling, the mechanism involves:
The mechanism of action for 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid during Suzuki-Miyaura coupling involves several steps:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to characterize this compound and confirm its structure.
3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid finds extensive applications in:
This compound's unique properties make it a versatile tool in various scientific fields, contributing significantly to advancements in synthetic methodologies and material development.
Palladium-catalyzed Miyaura borylation is the predominant method for installing the boronic acid functionality. This approach employs bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) with Pd(dppf)Cl₂ or Pd(OAc)₂ catalysts. Key challenges include avoiding protodeboronation of the electron-rich aryl system and suppressing disulfide formation from the methylthio group. Optimized conditions (Table 1) use 3-bromo-4-fluoro-2-methyl-1-(methylthio)benzene as the substrate, with Pd(dppf)Cl₂ (3 mol%), KOAc base, and anhydrous dioxane at 80°C, achieving >80% boronate ester conversion. Hydrolysis then yields the boronic acid [3] [8].
Table 1: Optimization of Pd-Catalyzed Borylation Conditions
Substrate | Catalyst | Boron Source | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|---|
3-Br-4-F-2-Me-1-SMe-benzene | Pd(OAc)₂ | B₂pin₂ | Dioxane | 80 | 72 |
3-Br-4-F-2-Me-1-SMe-benzene | Pd(dppf)Cl₂ | HBpin | THF | 65 | 85 |
3-I-4-F-2-Me-1-SMe-benzene | Pd(dppf)Cl₂ | B₂pin₂ | DMSO | 90 | 78 |
Iridium catalysis (e.g., Ir(OMe)(cod)₂ with dtbpy ligand) offers an alternative for direct C–H borylation but struggles with regioselectivity due to competing steric (methyl group) and electronic (sulfur) directing effects. This typically requires protective group strategies to achieve ortho-borylation selectivity [8].
Directed ortho-metalation (DoM) leverages the sulfur atom’s coordination ability to control functionalization. Treatment of 1-fluoro-2-(methylthio)benzene with n-BuLi (−78°C) generates a chelated aryllithium species, enabling methyl group introduction via iodomethane quenching. Subsequent ortho-borylation occurs with tris(trimethylsilyl) borate (B(OSiMe₃)₃), followed by acidic workup (Table 2). This sequence ensures the methyl group occupies the ortho position relative to boron, a feat challenging for catalytic methods [4] [6].
Table 2: Directed Metalation-Borylation Sequence
Step | Reagent/Conditions | Function | Regioselectivity (%) |
---|---|---|---|
1 | n-BuLi, TMEDA, −78°C, THF | Lithiation ortho to SMe | >95 |
2 | CH₃I, −78°C to 25°C | Methyl group installation | 90 |
3 | B(OSiMe₃)₃, then HCl/H₂O | Boronation and hydrolysis | 88 |
Notably, the methylthio group’s ortho-directing strength surpasses that of fluorine, minimizing competing metalation pathways. However, lithiation requires cryogenic conditions due to potential sulfur nucleophile degradation [4].
Boronic acids are prone to dehydration, forming boroxines, which reduces solubility and coupling efficiency. For 3-fluoro-2-methyl-6-(methylthio)phenylboronic acid, N-methyliminodiacetic acid (MIDA) protection is optimal. The MIDA boronate forms by refluxing the boronic acid with MIDA in acetonitrile, yielding a crystalline solid stable to chromatography and atmospheric moisture. Deprotection uses mild aqueous NaOH (pH 10–12), preserving the methylthio and fluorine functionalities (Table 3) [3] [8].
Table 3: Protecting Group Performance Comparison
Protecting Group | Stability (Ambient) | Deprotection | Coupling Yield* (%) |
---|---|---|---|
None (free boronic) | Low (forms boroxine) | N/A | 60–75 |
Pinacol ester | Moderate | Acidic hydrolysis | 80 |
MIDA boronate | High | Mild base | 92 |
Yields in model Suzuki coupling with 4-bromotoluene. |
Triolborate salts (e.g., potassium trifluoro(aryl)borate) offer enhanced stability for long-term storage. These form via treatment with KHF₂ and are particularly useful for Chan-Lam aminations, though less common for Suzuki couplings [3].
The sequence of fluorination and thioetherification critically impacts overall yield. Two dominant routes exist:
Route A achieves higher regiocontrol (85% yield) due to the stability of bromo intermediates during SNAr, while Route B suffers from competing demethylation during borylation (yields <70%). Electrophilic fluorination with Selectfluor® on a methylthio-containing precursor risks sulfur oxidation and is generally avoided [4] [5].
Table 4: Fluorination/Thioetherification Sequence Efficiency
Sequence | Key Step Conditions | Overall Yield (%) | Purity (%) |
---|---|---|---|
Bromide → Me → F → SMe → B | SNAr with NaSMe, DMF, 100°C | 45 | 90 |
Phenol → SMe → F → B | Mitsunobu, then KF/crown-ether | 38 | 85 |
Bromide → Me → SMe → F → B | SNAr, then KF/crown-ether | 65 | 95 |
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